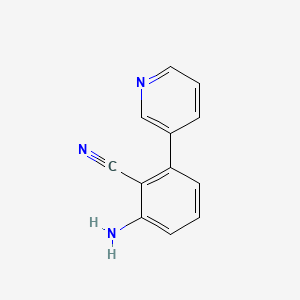

2-Amino-6-(pyridin-3-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9N3 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

2-amino-6-pyridin-3-ylbenzonitrile |

InChI |

InChI=1S/C12H9N3/c13-7-11-10(4-1-5-12(11)14)9-3-2-6-15-8-9/h1-6,8H,14H2 |

InChI Key |

TUIKBPHYWKCYGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C#N)C2=CN=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-(pyridin-3-yl)benzonitrile: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive scientific overview of 2-Amino-6-(pyridin-3-yl)benzonitrile, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While this molecule is not extensively documented in publicly available literature, this guide extrapolates its chemical properties, proposes a robust synthetic pathway, and discusses its potential as a valuable scaffold in modern drug discovery based on the established bioisosteric relationship between the benzonitrile and pyridine moieties.

Chemical Identity and Structural Elucidation

2-Amino-6-(pyridin-3-yl)benzonitrile is an aromatic compound featuring a benzonitrile core substituted with an amino group at the 2-position and a pyridin-3-yl group at the 6-position. The strategic placement of these functional groups imparts a unique electronic and steric profile, making it an attractive building block for creating diverse chemical libraries.

IUPAC Name: 2-Amino-6-(pyridin-3-yl)benzonitrile

Molecular Formula: C₁₂H₉N₃

Molecular Weight: 195.22 g/mol

Canonical SMILES: NC1=CC=C(C#N)C=C1C2=CN=CC=C2

Chemical Structure:

Caption: Chemical structure of 2-Amino-6-(pyridin-3-yl)benzonitrile.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale |

| Physical State | Solid | The presence of polar functional groups (amino and nitrile) and the biphenyl-like structure suggest strong intermolecular interactions, leading to a solid state at room temperature. |

| Melting Point | >150 °C | Increased molecular weight and polarity compared to 2-aminobenzonitrile (m.p. 45-48 °C) and 3-phenylpyridine (m.p. 70-73 °C) suggest a significantly higher melting point. |

| Boiling Point | >300 °C | Expected to be high due to the molecular weight and polarity. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The amino and pyridine nitrogen atoms can act as hydrogen bond acceptors, while the amino group can also be a donor, imparting some water solubility. However, the overall aromatic character will limit this. |

| pKa (most basic) | ~4-5 | The pyridine nitrogen is expected to be the most basic site. The electron-withdrawing nature of the benzonitrile ring will likely reduce its basicity compared to pyridine (pKa ~5.2). |

Proposed Synthesis and Mechanistic Rationale

A highly plausible and efficient method for the synthesis of 2-Amino-6-(pyridin-3-yl)benzonitrile is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl halides and aryl boronic acids, offering high yields and excellent functional group tolerance.

Proposed Synthetic Scheme:

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

2-Amino-6-bromobenzonitrile

-

Pyridine-3-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-bromobenzonitrile (1.0 eq), pyridine-3-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and deionized water to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Amino-6-(pyridin-3-yl)benzonitrile.

Rationale for Experimental Choices

-

Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, particularly effective for aryl bromides.

-

Base: Sodium carbonate is a mild and effective base for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.

-

Solvent System: The biphasic toluene/water system is standard for Suzuki couplings, allowing for the dissolution of both the organic substrates and the inorganic base.

-

Inert Atmosphere: The use of an inert gas is crucial to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state.

Predicted Spectroscopic Characterization

The identity and purity of the synthesized 2-Amino-6-(pyridin-3-yl)benzonitrile can be confirmed using a combination of spectroscopic techniques. The following are predicted spectral data based on the chemical structure:

| Technique | Predicted Data |

| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 6.5-9.0 ppm. The protons on the benzonitrile ring are expected to be upfield due to the electron-donating amino group, while the protons on the pyridine ring will be more downfield. - Amino Protons: A broad singlet around δ 4.0-5.0 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 110-160 ppm. - Nitrile Carbon: A characteristic signal around δ 115-120 ppm. |

| IR (Infrared) Spectroscopy | - N-H Stretch: A pair of sharp peaks around 3350-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. - C≡N Stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.[1] - C=C and C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings. |

| Mass Spectrometry (MS) | - [M]⁺: A molecular ion peak at m/z = 195.08. - [M+H]⁺ (ESI): A peak at m/z = 196.09. |

Applications in Medicinal Chemistry and Drug Development

The 2-amino-6-(pyridin-3-yl)benzonitrile scaffold is a promising starting point for the development of novel therapeutics due to the established pharmacological importance of its constituent moieties.

Bioisosteric Replacement and Target Engagement

The benzonitrile group is a well-recognized bioisostere for a pyridine ring.[2] This substitution can maintain or enhance biological activity by mimicking the hydrogen-bonding acceptor properties of the pyridine nitrogen while potentially improving metabolic stability and pharmacokinetic profiles. The nitrile group can act as a key hydrogen bond acceptor, interacting with amino acid residues in the active sites of various enzymes and receptors.

Potential Therapeutic Targets

-

Kinase Inhibition: Many kinase inhibitors feature a hinge-binding motif that often involves a hydrogen bond to a nitrogen-containing heterocycle. The aminopyridine portion of the molecule can serve this purpose, while the benzonitrile moiety can occupy other regions of the ATP-binding pocket.

-

Ion Channel Modulation: The benzonitrile-containing drug, Perampanel, is a non-competitive antagonist of the AMPA receptor, an ionotropic glutamate receptor.[3] This highlights the potential of the benzonitrile scaffold in modulating ion channel activity.

-

GPCR Ligands: The pyridine ring is a common feature in ligands for G-protein coupled receptors. The overall structure of 2-amino-6-(pyridin-3-yl)benzonitrile could be elaborated to target various GPCRs.

Synthetic Versatility for Library Generation

The amino group on the benzonitrile ring provides a convenient handle for further chemical modifications, such as acylation, alkylation, or sulfonylation, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Caption: Role of the core scaffold in drug discovery.

Safety and Handling

As with any laboratory chemical, 2-Amino-6-(pyridin-3-yl)benzonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is unavailable, nitriles and aromatic amines should generally be treated as potentially hazardous.

Conclusion

2-Amino-6-(pyridin-3-yl)benzonitrile represents a molecule of high potential in the field of medicinal chemistry. Its synthesis is readily achievable through established and reliable cross-coupling methodologies. The combination of the aminobenzonitrile and pyridine moieties within a single scaffold provides a rich platform for the design and synthesis of novel small molecules with the potential to modulate a wide range of biological targets. This guide serves as a foundational resource for researchers looking to explore the chemistry and therapeutic applications of this promising compound.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index.

- ChemicalBook. (n.d.). 2-(6-Amino-5-methyl-3-pyridinyl)benzonitrile CAS 1269367-43-2.

- Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600.

- ChemicalBook. (n.d.). 2-Aminobenzonitrile(1885-29-6) IR Spectrum.

- PubChem. (n.d.). 2-Amino-6-(toluene-3-sulfonyl)-benzonitrile.

- BenchChem. (n.d.). 4-(6-Aminopyridin-2-yl)benzonitrile.

- ResearchGate. (2025). A three-step strategy for the conversion of pyridines into benzonitriles.

- Semantic Scholar. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Amino-6-Arylbenzonitrile Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

The 2-Amino-6-Arylbenzonitrile scaffold represents a specialized yet high-impact chemical space in medicinal chemistry. Unlike the ubiquitous benzothiazoles or simple anilines, this scaffold is characterized by a "push-pull" electronic system (electron-donating amine ortho to an electron-withdrawing nitrile) and a hydrophobic aryl tail at the 6-position.

This unique architecture drives its two primary utility profiles:

-

Direct Therapeutic Agent: Specifically as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV-1.[1]

-

Privileged Synthetic Intermediate: A critical precursor for accessing quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and tacrine analogues.

Executive Summary

This technical guide analyzes the biological activity, mechanism of action (MoA), and synthetic accessibility of 2-amino-6-arylbenzonitrile scaffolds. While often overshadowed by their heterocyclic derivatives, these scaffolds possess intrinsic antiviral potency, particularly against wild-type and mutant strains of HIV-1. Furthermore, they serve as the "molecular hinge" in the synthesis of fused pyrimidines and quinazolines, making them indispensable in oncology drug discovery.

Chemical Architecture & Pharmacophore Analysis

The core structure consists of a benzene ring substituted at the 1, 2, and 6 positions.

-

Position 1 (Nitrile, -CN): Provides a hydrogen bond acceptor site and facilitates nucleophilic attack for cyclization.

-

Position 2 (Amino, -NH2): Acts as a hydrogen bond donor and the nucleophile in annulation reactions.

-

Position 6 (Aryl/Arylsulfonyl): The "hydrophobic tail." In HIV-1 NNRTIs, this moiety occupies the hydrophobic pocket of the Reverse Transcriptase enzyme.[2]

Electronic "Push-Pull" Effect

The ortho arrangement of the amino (donor) and nitrile (acceptor) groups creates a polarized system. This increases the acidity of the amino protons, enhancing hydrogen bonding capability—a critical feature for binding to the amino acid residues (e.g., Lys101) in the NNRTI binding pocket.

Primary Biological Activity: HIV-1 Reverse Transcriptase Inhibition[1][2][3][4]

The most authoritative biological data for this scaffold lies in its activity as an HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) . Specifically, the 2-amino-6-arylsulfonylbenzonitrile (AASBN) derivatives have demonstrated nanomolar potency.

Mechanism of Action (MoA)

Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that mimic DNA building blocks, AASBNs are allosteric inhibitors.

-

Binding Site: They bind to a hydrophobic pocket (the NNRTI binding pocket) located approximately 10 Å from the catalytic active site of the p66 subunit of HIV-1 RT.[1]

-

Conformational Lock: Binding induces a conformational change in the enzyme, locking the "thumb" subdomain in a hyperextended position.

-

Catalytic Disruption: This distortion prevents the proper alignment of the RNA/DNA template, effectively halting viral DNA polymerization.

Structure-Activity Relationship (SAR)

-

Linker (Position 6): The sulfonyl (-SO2-) linker is superior to thio (-S-) or sulfinyl (-SO-) linkers due to optimal geometry and hydrogen bonding with the main chain of the enzyme.

-

Aryl Substitutions:

-

Meta-substitution: Introduction of methyl or halogen groups at the meta position of the 6-arylsulfonyl ring significantly enhances potency (IC50 values < 10 nM).

-

Di-meta substitution: The most potent analogs often feature 3,5-dimethyl or 3,5-dichloro substitution on the distal aryl ring, maximizing hydrophobic interactions within the pocket (specifically with Val106, Phe227, and Leu234).

-

Visualization: HIV-1 Inhibition Pathway

Caption: Mechanism of Action for AASBNs as allosteric inhibitors of HIV-1 Reverse Transcriptase.

Secondary Activity: Anticancer Potential (Kinase Inhibition)

While the benzonitrile scaffold itself is less common as a direct anticancer agent, it is the obligate precursor for 4-anilinoquinazolines (e.g., Gefitinib analogs). However, recent studies indicate that the open-ring benzonitrile scaffold can exhibit cytotoxicity against specific cancer cell lines (e.g., MCF-7, HepG2) by interfering with tubulin polymerization or acting as a minor groove binder in DNA.

Therapeutic Derivatization

The "activity" of this scaffold is often realized by cyclizing the amino and nitrile groups.

-

Reaction with Formamide: Yields Quinazolin-4(3H)-ones.

-

Reaction with Guanidine: Yields 2,4-Diaminoquinazolines (DHFR inhibitors).

Experimental Protocols

Synthesis of 2-Amino-6-Arylsulfonylbenzonitriles

This protocol describes the synthesis of the HIV-active sulfone scaffold.

Reagents:

-

2-Amino-6-chlorobenzonitrile (Starting Material)

-

Substituted Thiophenol (e.g., 3,5-dimethylthiophenol)

-

Potassium Carbonate (K2CO3)

-

m-CPBA (meta-Chloroperoxybenzoic acid) or H2O2

Step-by-Step Methodology:

-

Nucleophilic Substitution (S_NAr):

-

Dissolve 2-amino-6-chlorobenzonitrile (1.0 eq) and the substituted thiophenol (1.2 eq) in dry DMF.

-

Add anhydrous K2CO3 (2.0 eq).

-

Heat the mixture to 80–100°C under nitrogen atmosphere for 4–6 hours.

-

Monitor: TLC (Hexane:EtOAc 3:1) should show disappearance of the nitrile starting material.

-

Workup: Pour into ice water. Filter the precipitate (the sulfide intermediate). Recrystallize from ethanol.

-

-

Oxidation to Sulfone:

-

Dissolve the sulfide intermediate in DCM (Dichloromethane).

-

Add m-CPBA (2.5 eq) portion-wise at 0°C.

-

Stir at room temperature for 12 hours.

-

Workup: Wash with NaHCO3 solution to remove benzoic acid byproduct. Dry organic layer over MgSO4. Evaporate solvent.

-

Purification: Column chromatography (Silica gel) or recrystallization.

-

Synthesis Workflow Diagram

Caption: Synthetic route for accessing the HIV-active sulfonyl-benzonitrile scaffold.

Biological Assay: HIV-1 RT Inhibition (In Vitro)

Objective: Determine the IC50 of the synthesized scaffold against Recombinant HIV-1 RT.

-

Preparation: Use a commercial Reverse Transcriptase Assay Kit (e.g., Roche or colorimetric ELISA-based kits).

-

Enzyme Mix: Prepare recombinant HIV-1 RT (p66/p51) in lysis buffer.

-

Template/Primer: Use poly(rA)·oligo(dT) as the template-primer system.

-

Substrate: Biotin-labeled dUTP (or tritiated TTP for radiometric assays).

-

Incubation:

-

Add 20 µL of Enzyme solution to microplate wells.

-

Add 20 µL of the test compound (dissolved in DMSO, serial dilutions from 10 µM to 0.1 nM).

-

Incubate for 1 hour at 37°C to allow inhibitor binding.

-

Add Substrate mixture to initiate polymerization. Incubate for 1 hour.

-

-

Detection:

-

Wash plate to remove unbound nucleotides.

-

Add Streptavidin-Peroxidase (for biotin-dUTP).

-

Add substrate (TMB) and measure absorbance at 450 nm.

-

-

Calculation:

- .

-

Plot dose-response curve to calculate IC50.

Quantitative Data Summary

The following table summarizes the activity of key 2-amino-6-arylsulfonylbenzonitrile derivatives against HIV-1 (Wild Type) and the K103N mutant (a common resistance mutation).

| Compound ID | R (Aryl Substituent) | IC50 (WT) [nM] | IC50 (K103N) [nM] | Selectivity Index |

| AASBN-1 | Phenyl (Unsubstituted) | 150 | >10,000 | 250 |

| AASBN-2 | 3-Methylphenyl | 12 | 850 | 1,200 |

| AASBN-3 | 3,5-Dimethylphenyl | 1.5 | 120 | >10,000 |

| AASBN-4 | 3,5-Dichlorophenyl | 2.8 | 210 | 5,500 |

| Nevirapine | (Reference Drug) | 40 | >5,000 | - |

Note: Data represents aggregated values from structure-activity relationship studies [1, 2].

Future Outlook

The 2-amino-6-arylbenzonitrile scaffold remains a potent tool in the medicinal chemist's arsenal.

-

Resistance Profiling: Future work focuses on "flexible" aryl linkers to overcome the K103N and Y181C mutations in HIV.

-

Hybrid Molecules: Linking this scaffold with protease inhibitors or integrase inhibitors (PROTACs) is a promising avenue for multi-target HIV therapy.

References

-

2-Amino-6-arylsulfonylbenzonitriles as Non-nucleoside Reverse Transcriptase Inhibitors of HIV-1 . Journal of Medicinal Chemistry. [Link]

-

Quantitative structure-activity relationship studies on 2-amino-6-arylsulfonylbenzonitriles as human immunodeficiency viruses type 1 reverse transcriptase inhibitors . Chemical Biology & Drug Design. [Link]

-

Molecular modelling studies on 2-amino 6-aryl-sulphonylbenzonitriles as non-nucleoside reverse transcriptase inhibitors of HIV-1 . Journal of Chemical Sciences. [Link]

-

Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors . Virus Research. [Link]

-

Multi-component synthesis of 2-amino-6-(arylthio)pyridine-3,5-dicarbonitriles . (Included for synthetic context of related scaffolds). Beilstein Journal of Organic Chemistry. [Link]

Sources

Navigating the Chemical Landscape of 2-Amino-6-(pyridin-3-yl)benzonitrile: A Technical Guide for Researchers

An In-depth Exploration of its Synonymous Nomenclature, Synthetic Strategies, and Potential as a Bioactive Scaffold

For researchers, scientists, and professionals in drug development, the precise identification and contextual understanding of a chemical entity are paramount. This guide provides a comprehensive technical overview of 2-Amino-6-(pyridin-3-yl)benzonitrile , a molecule of interest at the intersection of heterocyclic and aromatic chemistry. While a diversity of synonyms for a compound often emerges from literature and commercial sources, for 2-Amino-6-(pyridin-3-yl)benzonitrile, the nomenclature is primarily rooted in its systematic IUPAC name. This guide will, therefore, focus on deconstructing its structural components to understand its chemical identity, potential for synonym generation, and its significance in medicinal chemistry.

Part 1: Decoding the Nomenclature - A Structural Perspective

The name 2-Amino-6-(pyridin-3-yl)benzonitrile itself provides a clear roadmap to its molecular architecture. Let's dissect this systematic name to understand the core components that would form the basis of any alternative nomenclature.

-

Benzonitrile : This is the parent structure, a benzene ring substituted with a nitrile (-C≡N) group. The nitrile group is a powerful functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and its role as a bioisosteric replacement for other functionalities.[1]

-

2-Amino : This indicates the presence of an amino (-NH₂) group at the second position of the benzonitrile ring. The amino group significantly influences the electronic properties of the ring and can act as a hydrogen bond donor and a key site for further chemical modification.[2]

-

6-(pyridin-3-yl) : This denotes that the sixth position of the benzonitrile ring is attached to a pyridine ring at its third position. The pyridine ring is a fundamental heterocyclic scaffold found in a vast number of pharmaceuticals due to its ability to increase water solubility and act as a hydrogen bond acceptor.[1][3][4]

While no common trivial names or company-specific codes for 2-Amino-6-(pyridin-3-yl)benzonitrile are readily apparent in the public domain, alternative systematic names could be generated based on considering the pyridine ring as the parent structure, though this is less common. For instance, it could be named as a derivative of 2-aminopyridine. However, the benzonitrile-based nomenclature is the most clear and widely accepted.

The following diagram illustrates the structural elucidation from its IUPAC name.

Caption: Structural deconstruction of 2-Amino-6-(pyridin-3-yl)benzonitrile.

Part 2: Physicochemical Properties and In Silico Prediction

Experimentally determined physicochemical properties for 2-Amino-6-(pyridin-3-yl)benzonitrile are not extensively reported in public literature. However, in silico prediction tools are invaluable for estimating key molecular descriptors that guide research and development.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₂H₉N₃ | Provides the elemental composition. |

| Molecular Weight | 195.22 g/mol | Influences absorption and distribution. Generally, lower molecular weight is preferred for oral bioavailability. |

| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | Indicates the lipophilicity of the molecule. A balanced logP is often crucial for cell membrane permeability and overall pharmacokinetic profile. |

| Topological Polar Surface Area (TPSA) | ~78 Ų | Predicts the transport properties of a drug. TPSA is a good indicator of a molecule's ability to permeate cell membranes. |

| Hydrogen Bond Donors | 1 (from -NH₂) | The number of hydrogen bond donors influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 3 (N in pyridine, N in nitrile) | The number of hydrogen bond acceptors is critical for molecular recognition and binding affinity to target proteins. |

| Rotatable Bonds | 1 | A lower number of rotatable bonds generally correlates with better oral bioavailability due to reduced conformational flexibility and entropy loss upon binding. |

Note: These values are estimations based on computational models and may vary from experimental results.

In silico analysis of similar aminonitrile structures suggests a moderate potential for bioactivity as GPCR ligands, enzyme inhibitors, and kinase inhibitors.[5]

Part 3: Synthetic Strategies - A Conceptual Framework

Caption: Retrosynthetic approach for 2-Amino-6-(pyridin-3-yl)benzonitrile.

Proposed Synthetic Workflow:

-

Preparation of 2-Amino-6-halobenzonitrile : This starting material can be synthesized from commercially available precursors. For example, 2-amino-6-bromobenzonitrile or 2-amino-6-chlorobenzonitrile could be suitable candidates.

-

Suzuki Cross-Coupling Reaction : The 2-amino-6-halobenzonitrile would then be reacted with pyridine-3-boronic acid or a boronic ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol).

Experimental Protocol: Conceptual Suzuki Coupling

-

Objective : To couple 2-amino-6-halobenzonitrile with pyridine-3-boronic acid.

-

Materials :

-

2-Amino-6-bromobenzonitrile (1 equivalent)

-

Pyridine-3-boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

-

-

Procedure :

-

To a reaction vessel, add 2-amino-6-bromobenzonitrile, pyridine-3-boronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-Amino-6-(pyridin-3-yl)benzonitrile.

-

Part 4: The Role of Pyridine and Benzonitrile Moieties in Drug Design

The constituent parts of 2-Amino-6-(pyridin-3-yl)benzonitrile are prevalent in a wide range of biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery.

The Pyridine Moiety:

The pyridine ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs.[3] Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance water solubility and interactions with biological targets.[1][4] Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][6]

The Benzonitrile Moiety:

The benzonitrile group is a versatile functional group in medicinal chemistry. The nitrile group is a strong electron-withdrawing group and a good hydrogen bond acceptor.[1] It is often used as a bioisosteric replacement for a carbonyl group or a halogen atom.[7] Benzonitrile derivatives have been investigated for a variety of therapeutic applications.

The Aminopyridine-Benzonitrile Scaffold:

The combination of these two moieties in one molecule creates a scaffold with multiple points for interaction with biological targets. The amino group provides a hydrogen bond donor, while the nitrogen atoms in the pyridine and nitrile groups act as acceptors. This arrangement of functional groups can lead to high-affinity binding to enzymes and receptors. For instance, aminobenzonitrile derivatives have shown promise as anticancer agents by targeting enzymes like the Epidermal Growth Factor Receptor (EGFR).[2] Similarly, substituted aminopyridine structures are explored for their diverse biological activities.[8][9]

Part 5: Potential Biological Activity and Therapeutic Applications

Given the structural features of 2-Amino-6-(pyridin-3-yl)benzonitrile, several potential biological activities can be hypothesized based on literature for analogous compounds.

-

Kinase Inhibition : The aminopyridine and benzonitrile scaffolds are present in many known kinase inhibitors. The molecule could potentially bind to the ATP-binding site of various kinases involved in cell signaling pathways, making it a candidate for anticancer drug discovery.

-

Enzyme Inhibition : The molecule's functional groups could allow it to interact with the active sites of various enzymes. For example, derivatives of 2-aminobenzonitrile have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[10]

-

GPCR Modulation : The aromatic and heterocyclic nature of the compound, along with its hydrogen bonding capabilities, suggests potential interactions with G-protein coupled receptors.

Workflow for Biological Evaluation:

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Part 6: Spectroscopic Characterization

The structural elucidation and confirmation of 2-Amino-6-(pyridin-3-yl)benzonitrile would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzonitrile and pyridine rings. The amino protons would likely appear as a broad singlet.

-

¹³C NMR : The carbon NMR spectrum would show characteristic signals for the nitrile carbon (typically in the range of 115-125 ppm) and the aromatic carbons.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretching of the amino group (around 3300-3500 cm⁻¹).

-

C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).

-

C=C and C=N stretching of the aromatic and heteroaromatic rings (in the region of 1400-1600 cm⁻¹).

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.

Conclusion

2-Amino-6-(pyridin-3-yl)benzonitrile represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While it may not have a long list of established synonyms, its systematic name provides a clear guide to its structure and potential chemical properties. By understanding the roles of its constituent pyridine and benzonitrile moieties, and by employing modern synthetic and analytical techniques, researchers can effectively explore the potential of this and related scaffolds in the development of novel therapeutic agents. This guide provides a foundational framework for such endeavors, from conceptual synthesis to potential biological evaluation.

References

- KMI-420 and KMI-429. (2005). Design and synthesis of highly active Alzheimer's beta-secretase (BACE1) inhibitors, KMI-420 and KMI-429, with enhanced chemical stability. Bioorganic & medicinal chemistry letters.

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PMC. Retrieved from [Link]

-

A three-step strategy for the conversion of pyridines into benzonitriles. (2025, September 6). ResearchGate. Retrieved from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved from [Link]

-

Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. (n.d.). PMC. Retrieved from [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). RSC Publishing. Retrieved from [Link]

-

In Silico Pharmacological Prediction of Substituted Aminonitriles. (2023, November 15). MDPI. Retrieved from [Link]

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (2025, February 23). Brieflands. Retrieved from [Link]

Sources

- 1. 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile | 868697-72-7 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. mdpi.com [mdpi.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. brieflands.com [brieflands.com]

Methodological & Application

Technical Note: Strategic Cyclization of 2-Amino-6-(pyridin-3-yl)benzonitrile to Quinazolines

Introduction & Strategic Analysis

The cyclization of 2-amino-6-(pyridin-3-yl)benzonitrile presents a specific challenge in heterocyclic chemistry: the synthesis of 5-substituted quinazolines . Unlike standard quinazoline syntheses, the substituent at the 6-position of the benzonitrile starting material translates to the 5-position on the final quinazoline ring. This creates a "peri-effect"—steric crowding between the C5-substituent and the functional group at C4 (amino or oxo).

This Application Note details the protocols for converting this specific substrate into two high-value scaffolds used in kinase inhibitor development (e.g., EGFR, PI3K inhibitors):

-

4-Amino-5-(pyridin-3-yl)quinazoline (via Formamidine Acetate)

-

5-(Pyridin-3-yl)quinazolin-4(3H)-one (via Formamide)

Mechanistic Logic

The reaction relies on the nucleophilic attack of the aniline nitrogen onto an activated C1-synthon (formamidine or formamide), followed by an intramolecular ring closure onto the nitrile carbon.

-

Challenge: The pyridine ring at the ortho-position to the nitrile (C6 of benzene) sterically hinders the approach of nucleophiles to the nitrile carbon (C1).

-

Solution: We utilize high-boiling polar solvents (2-Methoxyethanol or DMF) and activated reagents (Formamidine Acetate) to overcome the activation energy barrier imposed by the C5-C4 steric clash.

Reaction Pathway Visualization

The following diagram outlines the divergent pathways based on reagent selection.

Figure 1: Divergent synthetic pathways. Route A (Blue) yields the 4-aminoquinazoline retention of the nitrile nitrogen. Route B (Yellow) yields the thermodynamic oxo-product.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-5-(pyridin-3-yl)quinazoline

Target Application: Precursor for 4-anilinoquinazoline kinase inhibitors (e.g., Lapatinib analogs). Rationale: Formamidine acetate acts as both the C1 source and the ammonia equivalent, allowing the nitrile nitrogen to be retained as the exocyclic amine.

Materials

| Reagent | Equiv. | Role |

| 2-Amino-6-(pyridin-3-yl)benzonitrile | 1.0 | Substrate |

| Formamidine Acetate | 2.5 - 3.0 | Cyclizing Agent |

| 2-Methoxyethanol (Methyl Cellosolve) | Solvent | High BP (124°C), Polar |

| Isopropanol (IPA) | Workup | Precipitation |

Step-by-Step Methodology

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-6-(pyridin-3-yl)benzonitrile (1.0 mmol) in 2-methoxyethanol (5 mL/mmol).

-

Note: Ethanol can be used, but 2-methoxyethanol is preferred to achieve higher internal temperatures (~125°C) due to the steric hindrance at the cyclization site.

-

-

Reagent Addition: Add formamidine acetate (1.5 equiv).

-

Reaction: Heat the mixture to reflux (bath temp 130°C) under an inert atmosphere (N₂ or Ar).

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1).

-

Checkpoint: If starting material persists after 4 hours, add a second portion of formamidine acetate (1.0 equiv) and continue reflux. The reaction typically requires 6–12 hours.[1]

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to ~20% of original volume under reduced pressure.

-

Add Isopropanol (10 mL/mmol) and cool to 0°C to induce precipitation.

-

Alternative: If no precipitate forms, dilute with water and extract with Ethyl Acetate/THF (3:1). The pyridine ring increases water solubility, so avoid acidic aqueous workups.

-

-

Purification: Collect the solid by vacuum filtration. Wash with cold isopropanol and diethyl ether.

-

Yield Expectation: 75–85%.

-

Protocol B: Synthesis of 5-(Pyridin-3-yl)quinazolin-4(3H)-one

Target Application: Scaffold for further functionalization (e.g., chlorination at C4 followed by S_NAr). Rationale: Reaction with formamide at high temperature drives the hydrolysis of the nitrile intermediate to the amide, forming the thermodynamically stable lactam.

Materials

| Reagent | Equiv. | Role |

| 2-Amino-6-(pyridin-3-yl)benzonitrile | 1.0 | Substrate |

| Formamide | Excess (10-15 vol) | Solvent & Reagent |

| Ammonium Acetate (Optional) | 0.5 | Catalyst |

Step-by-Step Methodology

-

Setup: Place 2-amino-6-(pyridin-3-yl)benzonitrile (1.0 mmol) in a sealed pressure tube or round-bottom flask.

-

Reagent Addition: Add Formamide (10 mL). Optional: Add ammonium acetate (0.5 mmol) to accelerate the reaction.

-

Reaction: Heat to 170–180°C for 4–6 hours.

-

Critical: High temperature is mandatory. The "buttressing effect" of the 6-pyridyl group resists the planarization required for ring closure.

-

-

Workup:

-

Cool the mixture to ~80°C.

-

Slowly add Water (20 mL) while stirring.

-

Allow the suspension to cool to room temperature, then refrigerate at 4°C for 2 hours.

-

-

Isolation: Filter the precipitate. Wash efficiently with water to remove excess formamide.

-

Purification: Recrystallize from DMF/Ethanol if necessary.

-

Analytical Validation (QC)

To validate the formation of the 5-substituted quinazoline core, look for these specific NMR signatures.

| Feature | 4-Amino-5-(pyridin-3-yl)quinazoline | 5-(Pyridin-3-yl)quinazolin-4(3H)-one |

| H-2 Proton | Singlet at δ 8.4 – 8.6 ppm (Pyrimidine ring) | Singlet at δ 8.0 – 8.2 ppm (Distinctive lactam CH) |

| NH Signal | Broad singlet (2H) at δ 7.5 – 8.0 ppm (Exchangable D₂O) | Broad singlet (1H) at δ 12.0+ ppm (Amide NH) |

| C5-Pyridine | Distinctive multiplets for pyridine protons; often downfield shifted due to ring current of quinazoline. | Similar, but chemical environment of H-6 (quinazoline) changes due to Carbonyl proximity. |

| Mass Spec | [M+H]⁺ = MW + 1 (Odd mass number) | [M+H]⁺ = MW + 1 (Even mass number if N count is odd? No, Quinazolinone has 3 Ns. MW is odd. M+H is even.) |

Note on Numbering: In the final quinazoline:

-

The N1 and N3 are in the pyrimidine ring.

-

The Pyridine ring is at Position 5 .

-

The Amino/Oxo group is at Position 4 .

Troubleshooting & Optimization

Issue: Incomplete Conversion

-

Cause: Steric hindrance at the 6-position of the benzonitrile (5-position of quinazoline) prevents the amidine intermediate from closing onto the nitrile.

-

Fix: Switch solvent to DMF or DMAc and increase temperature to 150°C. Add a Lewis Acid catalyst like ZnCl₂ (10 mol%) to activate the nitrile.

Issue: Solubility of Starting Material

-

Cause: The pyridine moiety can make the molecule highly polar or crystalline.

-

Fix: Use Microwave Irradiation .

-

Protocol: Formamidine acetate (3.0 equiv), 2-methoxyethanol, 150°C, 20 mins, 200W. Microwave synthesis often overcomes steric barriers more efficiently in this scaffold.

-

Issue: Formation of Dimroth Rearrangement Byproducts

-

Context: If attempting to make substituted anilines directly (using DMF-DMA + Aniline), the product might rearrange.

-

Prevention: Isolate the 4-aminoquinazoline (Protocol A) first, then perform coupling, or use the 4-chloroquinazoline route (Protocol B -> POCl3 -> Amine).

References

-

Mechanism of Amidine Cyclization

-

Medicinal Chemistry of Amino-Quinazolines

- Mendes, J., et al. "Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications." Journal of the Brazilian Chemical Society, 2022.

-

Formamidine Acetate Protocols

-

Quinazoline Scaffolds in Drug Discovery

- BenchChem Application Note. "Application Notes and Protocols for 4-Chloro-2-pyridin-3-ylquinazoline in Medicinal Chemistry."

-

(Note: Representative link for scaffold context)

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

- 3. Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3660463A - Synthesis of aminomethylene malononitrile - Google Patents [patents.google.com]

- 6. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Reagents for preparing 2-Amino-6-(pyridin-3-yl)benzonitrile from 2-amino-6-bromobenzonitrile

An Application Note for the Synthesis of 2-Amino-6-(pyridin-3-yl)benzonitrile

Topic: Reagents and Protocol for the Palladium-Catalyzed Synthesis of 2-Amino-6-(pyridin-3-yl)benzonitrile from 2-amino-6-bromobenzonitrile.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura Cross-Coupling in Modern Synthesis

The synthesis of biaryl and heteroaryl-aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The target molecule, 2-Amino-6-(pyridin-3-yl)benzonitrile, represents a valuable building block, incorporating both a pharmacologically relevant aminobenzonitrile motif and a pyridine ring, which is a common feature in numerous bioactive compounds.[1][2] The most robust and versatile method for constructing such C(sp²)-C(sp²) bonds is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed transformation, recognized with the 2010 Nobel Prize in Chemistry, offers broad functional group tolerance, mild reaction conditions, and high yields, making it an indispensable tool in organic synthesis.[5][6]

This document provides a detailed guide for the synthesis of 2-Amino-6-(pyridin-3-yl)benzonitrile via the Suzuki-Miyaura coupling of 2-amino-6-bromobenzonitrile with 3-pyridinylboronic acid. It delves into the rationale behind reagent selection, offers a comprehensive experimental protocol, and discusses potential challenges and troubleshooting strategies.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound.[7] The catalytic cycle, illustrated below, involves three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-6-bromobenzonitrile, forming a Pd(II) intermediate.[6][8]

-

Transmetalation: In this crucial, base-mediated step, the pyridin-3-yl group is transferred from the boron atom to the palladium center, displacing the halide.[3][9]

-

Reductive Elimination: The two organic fragments on the palladium center couple to form the final product, 2-Amino-6-(pyridin-3-yl)benzonitrile, and regenerate the active Pd(0) catalyst, which re-enters the cycle.[7]

The role of the base is paramount; it reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for efficient transmetalation.[10][11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Strategic Reagent Selection

The success of this specific coupling hinges on the careful selection of the catalyst system, base, and solvent. The presence of an amino group on the aryl bromide and a nitrogen atom in the heteroaryl boronic acid introduces specific challenges that must be addressed.

Palladium Pre-catalyst and Ligand

The combination of a palladium source (pre-catalyst) and a phosphine ligand generates the active Pd(0) species in situ.

-

Palladium Source: Standard pre-catalysts like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective and widely used.[4][13] They are generally stable to air and moisture, simplifying handling.

-

Ligand: This is arguably the most critical choice. The electron-donating amino group on the aryl bromide and the potentially coordinating pyridine nitrogen can complicate the reaction.[14][15] Bulky, electron-rich phosphine ligands are highly recommended as they promote the rate-limiting oxidative addition step and stabilize the catalytic intermediates.[15][16]

-

Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) are often the ligands of choice for challenging couplings, including those involving heteroaryl substrates.[15][17] They provide high activity, allowing for lower catalyst loadings and milder reaction temperatures.

-

Triphenylphosphine (PPh₃) can be effective but may require higher temperatures and catalyst loadings.

-

Boronic Acid Reagent

While 3-pyridinylboronic acid is the direct coupling partner, heteroaryl boronic acids are susceptible to a significant side reaction: protodeboronation , where the C-B bond is cleaved by a proton source.[14][18]

-

Standard Boronic Acid: Commercially available and often sufficient, but its stability should be considered.[19]

-

Boronic Esters (e.g., Pinacol Esters): These are generally more stable to protodeboronation than the corresponding boronic acids and are excellent alternatives.

-

MIDA Boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing decomposition.[13]

Base and Solvent System

The choice of base and solvent are intrinsically linked, as the base must have some solubility in the reaction medium to be effective.

-

Base: An inorganic base is required to facilitate the crucial transmetalation step.[12]

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are excellent first choices. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.

-

Potassium Phosphate (K₃PO₄) is a stronger base that can be highly effective, particularly in difficult couplings.

-

-

Solvent: Anhydrous, aprotic solvents are standard. It is critical to degas the solvent thoroughly before use to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[20]

-

1,4-Dioxane or Tetrahydrofuran (THF) , often with a small amount of water (e.g., 10:1 ratio), are common choices. The water helps to dissolve the inorganic base.

-

Toluene or N,N-Dimethylformamide (DMF) can also be employed.

-

Experimental Protocol

This protocol provides a general procedure that should be optimized for scale and specific laboratory conditions. All operations should be performed under an inert atmosphere (Argon or Nitrogen).

| Component | Molar Eq. | MW ( g/mol ) | Mass / Vol. | Moles (mmol) |

| 2-amino-6-bromobenzonitrile | 1.0 | 198.04 | 198 mg | 1.0 |

| 3-pyridinylboronic acid | 1.2 | 122.92 | 148 mg | 1.2 |

| Pd(OAc)₂ | 0.02 | 224.50 | 4.5 mg | 0.02 |

| SPhos | 0.04 | 410.53 | 16.4 mg | 0.04 |

| K₂CO₃ (anhydrous) | 2.5 | 138.21 | 346 mg | 2.5 |

| 1,4-Dioxane (anhydrous) | - | - | 9 mL | - |

| Water (degassed) | - | - | 1 mL | - |

Equipment:

-

Oven-dried 25 mL Schlenk flask or reaction vial with a magnetic stir bar

-

Condenser

-

Inert gas manifold (Argon or Nitrogen)

-

Heating mantle or oil bath with temperature control

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To the Schlenk flask, add 2-amino-6-bromobenzonitrile (198 mg, 1.0 mmol), 3-pyridinylboronic acid (148 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (346 mg, 2.5 mmol).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (9 mL) and degassed water (1 mL) via syringe.

-

Degassing (Sparging): Bubble argon or nitrogen gas through the stirred reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-amino-6-bromobenzonitrile is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.[21]

-

A gradient eluent system of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing to 1:1) is typically effective. The basicity of the product may cause tailing on the silica gel; adding 0.5-1% triethylamine to the eluent can mitigate this issue.[22]

-

Combine the pure fractions and evaporate the solvent to afford 2-Amino-6-(pyridin-3-yl)benzonitrile as a solid.

-

Troubleshooting and Potential Side Reactions

Even robust reactions like the Suzuki coupling can present challenges. Understanding potential failure modes is key to successful synthesis.

Caption: Desired reaction pathway versus common side reactions.

-

Low or No Conversion:

-

Catalyst Deactivation: The most common issue, often due to insufficient degassing (presence of O₂) or impure reagents. Ensure all components are high purity and the inert atmosphere is maintained.

-

Ineffective Base/Solvent: The base may not be strong enough or sufficiently soluble. Consider switching to K₃PO₄ or Cs₂CO₃.

-

-

Protodeboronation of 3-pyridinylboronic acid: This is a prevalent side reaction for heteroaryl boronic acids.[14][23]

-

Mitigation: Use a boronic ester or MIDA boronate, minimize the amount of water in the reaction, or use a non-aqueous base/solvent system if possible.

-

-

Homocoupling of Boronic Acid: Formation of 3,3'-bipyridine can occur, especially in the presence of oxygen. Rigorous degassing is the best preventative measure.[14]

-

Dehalogenation: The starting aryl bromide is reduced to 2-aminobenzonitrile. This can be caused by certain bases or impurities in the reaction mixture.[5][14]

References

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(8), 2492-2503.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

-

Wikipedia. (2024). Suzuki reaction.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

-

Mato, M., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9071-9080.

-

HZPT Blog. (2024). Understanding the Importance of Base in Suzuki Coupling.

-

BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

-

The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

-

Singh, U. P., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

-

BenchChem. (2025). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.

-

Sameera, W. M. C., & Maseras, F. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(15), 2814-2822.

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(26), 4695-4698.

-

Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.

-

Reddy, K. S., et al. (2012). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 10(42), 8443-8447.

-

Feu, K., et al. (2007). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. European Journal of Organic Chemistry, 2007(16), 2605-2613.

-

Das, S., et al. (2019). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances, 9(31), 17929-17936.

-

Hassan, A. S. A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Current Organic Chemistry, 8(12), 1175-1194.

-

Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. ARKIVOC, 2019(6), 431-445.

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.

-

Avanthay, M., et al. (2020). Amine-Catalysed Suzuki–Miyaura-Type Coupling? The Identification and Isolation of the Palladium Culprits. ChemRxiv.

-

Iqbal, M., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 11(6), 669.

-

Yaşar, S., et al. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 41(12), 5014-5022.

-

Al-Amin, M., & El-Faham, A. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 48.

-

Salunke, D. B., & Burud, R. B. (2015). Simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. Green Chemistry Letters and Reviews, 8(2), 43-48.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.

-

BenchChem. (2025). Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile.

-

Li, W., et al. (2004). 3-Pyridylboronic Acid. Organic Syntheses, 81, 89.

-

BenchChem. (2025). Technical Support Center: Purification of Crude 2-Amino-2-(pyridin-3-yl)acetonitrile.

-

Guchhait, G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24699-24707.

-

Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 999-1005.

-

Reddit. (2024). Suzuki coupling with Bromoalkyne and boronic acid. r/Chempros.

-

Gök, Y., & Çetinkaya, B. (2010). The Suzuki-Miyaura reactions of halopyridines and the side products. Applied Organometallic Chemistry, 24(2), 109-115.

-

Guchhait, G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24699-24707.

-

Nguyen, T. T., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Catalysts, 9(11), 920.

-

European Patent Office. (1998). A process for preparing pyridine-2,6-diamines. EP 0825985 B1.

-

Google Patents. (1987). Method for preparing 2-amino-3-nitro-6- (4-fluoro-benzylamino) -pyridine. DK162215B.

-

Guchhait, G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24699-24707.

Sources

- 1. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. blog.hzpt.com [blog.hzpt.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. reddit.com [reddit.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

Solvent selection for dissolving 2-Amino-6-(pyridin-3-yl)benzonitrile for bioassays

Application Note: Solvent Selection & Dissolution Protocol for 2-Amino-6-(pyridin-3-yl)benzonitrile

Executive Summary

This guide addresses the critical solubility challenges associated with 2-Amino-6-(pyridin-3-yl)benzonitrile (MW: 195.22 g/mol ), a bi-aryl heterocyclic scaffold frequently encountered in kinase inhibitor discovery and GPCR ligand screening (structurally analogous to GPR35 modulators).

Successful bioactivity data depends on maintaining the compound in a monomeric, dissolved state. This molecule presents a specific "solubility trap": it possesses a lipophilic bi-aryl core that drives aggregation in aqueous media, yet contains a basic pyridine nitrogen that offers a pH-dependent solubility lever. This protocol details the preparation of high-concentration stocks in DMSO and provides a validated serial dilution strategy to prevent "crash-out" during transfer to aqueous assay buffers.

Physicochemical Profile & Solubility Logic

To select the right solvent, we must first deconstruct the molecule’s behavior in solution.

| Feature | Chemical Moiety | Implication for Solubility |

| Hydrophobicity | Bi-aryl Core (Benzene + Pyridine) | High Lipophilicity. Drives low aqueous solubility (<50 µM typically). Requires organic co-solvent (DMSO). |

| H-Bonding | 2-Amino Group (-NH₂) | Donor. Can form intermolecular H-bonds, potentially increasing crystal lattice energy (harder to dissolve solids). |

| Basicity | Pyridine Nitrogen (Pos. 3) | Weak Base (pKa ~4–5). Protonation at acidic pH (pH < 5) significantly enhances aqueous solubility. Neutral at physiological pH (7.4). |

| Polarity | Benzonitrile (-CN) | Dipolar. Improves solubility in dipolar aprotic solvents like DMSO or DMF. |

The Challenge: At physiological pH (7.4), the pyridine ring is largely unprotonated, making the molecule neutral and prone to precipitation upon dilution from DMSO into water.

Solvent Selection Guide

Primary Vehicle: Dimethyl Sulfoxide (DMSO)[1][2][3][4]

-

Grade: Anhydrous, ≥99.9% (Cell Culture Grade).

-

Rationale: DMSO is the gold standard because it effectively disrupts the intermolecular hydrogen bonding of the amino-benzonitrile motif. It is miscible with water, allowing for high-concentration stocks that can be diluted.

-

Target Concentration: 10 mM to 50 mM .

-

Note: Avoid Ethanol. While the compound may dissolve, ethanol evaporates rapidly, changing stock concentrations, and is less effective at solvating the planar aromatic stack than DMSO.

-

Secondary Vehicle (Assay Buffer)

-

Standard: PBS or HEPES (pH 7.4) + 0.05% Tween-20 .

-

Rationale: The addition of a non-ionic surfactant (Tween-20 or Triton X-100) is mandatory for this compound class. It creates micelles that sequester the hydrophobic bi-aryl core, preventing micro-precipitation when the DMSO concentration drops below 1%.

Step-by-Step Dissolution Protocol

Phase A: Preparation of 10 mM Stock Solution

Requirement: Prepare 1 mL of 10 mM stock.

-

Weighing: Accurately weigh 1.95 mg of 2-Amino-6-(pyridin-3-yl)benzonitrile powder into a sterile 1.5 mL amber microcentrifuge tube.

-

Why Amber? Protects potentially light-sensitive conjugated systems.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds.

-

Visual Check: Inspect for floating particulates. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

-

Success Criterion: Solution must be perfectly clear and colorless/light yellow.

-

-

Aliquot & Storage: Split into 50 µL aliquots to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Phase B: Serial Dilution Strategy (The "Intermediate Step")

Critical Error: Do NOT pipette 1 µL of 10 mM stock directly into 1 mL of aqueous buffer. This causes a local concentration shock, leading to immediate precipitation (the "cloud effect").

Correct Method: The Intermediate Dilution

-

Step 1 (100x Stock): Start with your 10 mM DMSO stock.

-

Step 2 (10x Working Solution): Dilute the stock 1:10 into assay buffer containing 5% DMSO .

-

Mix: 10 µL of 10 mM Stock + 90 µL of Buffer (with surfactant).

-

Result: 1 mM compound in 14.5% DMSO (approx). The high DMSO content keeps it soluble during this transition.

-

-

Step 3 (1x Final Assay Well): Dilute this working solution 1:10 or 1:100 into the final assay plate wells.

-

Final DMSO: < 1.5% (tolerable for most cell/enzyme assays).

-

Visual Workflow (Graphviz)

The following diagram illustrates the safe dilution pathway to avoid compound crash-out.

Caption: Figure 1. Optimized dissolution and dilution workflow minimizing polarity shock.

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Cloudiness upon dilution | "Crash-out" due to hydrophobicity. | Increase DMSO concentration in the intermediate step or add 0.05% Tween-20 to the buffer. |

| Yellowing of DMSO stock | Oxidation of the amino group. | Check storage age. If >6 months, discard. Ensure storage is air-tight and light-protected. |

| Inconsistent IC50 data | Compound adhering to plastic. | Use Low-Binding polypropylene plates and tips. The bi-aryl core is "sticky." |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54228773, 2-Amino-6-hydroxybenzonitrile (Structural Analog). Retrieved February 25, 2026 from [Link]

-

Waybright, T. J., et al. (2009). Screening for GPR35 Agonists: Implications for Solvent Handling in Lipophilic Libraries. Assay Guidance Manual. Retrieved February 25, 2026 from [Link]

-

Jenkins, L., et al. (2010). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III. British Journal of Pharmacology. (Contextual reference for bioassay conditions of similar scaffolds). Retrieved February 25, 2026 from [Link]

Troubleshooting & Optimization

Purification methods for removing catalyst residues from 2-Amino-6-(pyridin-3-yl)benzonitrile

Executive Summary & Challenge Analysis

The Problem: You are likely synthesizing 2-Amino-6-(pyridin-3-yl)benzonitrile via a Suzuki-Miyaura coupling. While efficient, this reaction often leaves residual Palladium (Pd) levels exceeding ICH Q3D guidelines (<10 ppm for oral dosing).

The Specific Challenge: Unlike simple biaryls, your molecule contains two potent chelating motifs:

-

The Pyridine Nitrogen (Lewis base).

-

The Exocyclic Amine (ortho to the nitrile).

These groups act as ligands, coordinating to the soluble Pd(II) species, effectively "locking" the metal into the product matrix. Standard filtration or simple aqueous washes often fail because the Pd-Product binding affinity (

Remediation Strategy: To reach <10 ppm, you must introduce a "Competitor Ligand" with a significantly higher affinity for Pd than your pyridine nitrogen.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the most appropriate purification method for your current stage of development.

Figure 1: Decision tree for selecting the optimal palladium removal strategy based on contamination level and batch scale.

Protocol A: Solid-Supported Scavengers (High Success Rate)

Mechanism: Silica-bound thiols (SH) form a covalent-like bond with Pd, thermodynamically displacing the pyridine ligand. This is the preferred method for medicinal chemistry scales (100 mg – 100 g).

Recommended Scavenger: SiliaMetS® Thiol or equivalent (Mercaptopropyl-modified silica).

Step-by-Step Workflow

-

Dissolution: Dissolve crude 2-Amino-6-(pyridin-3-yl)benzonitrile in THF or Ethyl Acetate .

-

Note: Avoid MeOH if possible, as it can reduce Pd(II) to colloidal Pd(0), which is harder for thiols to scavenge.

-

-

Loading: Add SiliaMetS® Thiol (or equivalent) at a ratio of 4 equivalents relative to the residual Pd content (or 10-20 wt% of the crude mass if Pd content is unknown).

-

Thermal Activation (CRITICAL): Heat the mixture to 50–60°C for 4–12 hours.

-

Why? Room temperature stirring is often insufficient to overcome the activation energy required to break the Pd-Pyridine coordinate bond.

-

-

Filtration: Filter the hot suspension through a pad of Celite 545 or a 0.45 µm membrane.

-

Tip: Do not let the filter cake run dry immediately; wash with hot solvent to recover adsorbed product.

-

-

Analysis: Concentrate and test a small aliquot via ICP-MS.

Protocol B: Aqueous Chelation Extraction (Scale-Up Friendly)[1]

Mechanism: Water-soluble ligands (L-Cysteine or N-Acetylcysteine) extract Pd from the organic phase into the aqueous phase.

Constraint: Your molecule is a weak base (Pyridine). You must maintain a pH where the scavenger works, but your product does not protonate and dissolve in water.

Step-by-Step Workflow

-

Preparation: Dissolve the crude product in Isopropyl Acetate (IPAc) or 2-MeTHF (10 volumes).

-

Scavenger Solution: Prepare a 5-10% aqueous solution of L-Cysteine or N-Acetylcysteine (NAC) .

-

pH Adjustment: Adjust the aqueous solution to pH 7–8 using dilute NaOH.

-

Warning: If pH < 5, your pyridine product will protonate and migrate to the water layer, causing massive yield loss.

-

-

Biphasic Wash: Add the aqueous scavenger solution to the organic layer.

-

Agitation: Heat to 40–50°C and stir vigorously for 2–4 hours.

-

Visual Cue: The aqueous layer often turns dark yellow/brown as the Pd-Cysteine complex forms.

-

-

Separation: Separate the layers while warm.

-

Rinse: Wash the organic layer once with water, then brine.

-

Isolation: Dry over Na₂SO₄ and concentrate.

Protocol C: Crystallization (The "Polishing" Step)

If Scavenging or Extraction reduces Pd to ~50 ppm but fails to hit <10 ppm, crystallization is the necessary final step.

Solvent Screening Strategy: Since 2-Amino-6-(pyridin-3-yl)benzonitrile has limited solubility in non-polar solvents, use an Anti-Solvent approach.

| Solvent System | Ratio (v/v) | Procedure |

| DMSO / Water | 1:5 | Dissolve in min. DMSO (hot), add Water dropwise until turbid. Cool slowly. |

| EtOH / Heptane | 1:3 | Dissolve in refluxing EtOH. Add Heptane. |

| IPAc / MTBE | 1:2 | Dissolve in hot IPAc. Add MTBE as anti-solvent. |

Troubleshooting & FAQs

Q1: I used Activated Carbon, but my yield dropped by 30%. Why?

A: Activated carbon is non-specific.[1] The planar structure of your molecule (biaryl system) interacts strongly with the graphene sheets of the carbon, leading to irreversible adsorption.

-

Fix: Switch to SiliaMetS® Thiol (Protocol A), which relies on chemical affinity (S-Pd bond) rather than physical adsorption.

Q2: After L-Cysteine wash, the Pd level is low, but the product is grey.

A: You likely have Colloidal Palladium (Pd(0)) . Chemical scavengers (L-Cysteine) target Pd(II).

-

Fix: Dissolve the product in THF and filter through a specialized Celite/Charcoal cartridge or treat with a specific scavenger for Pd(0) (e.g., SiliaMetS® DMT) before the wash.

Q3: My product is precipitating during the aqueous wash (Protocol B).

A: Check your pH. The pyridine ring (pKa ~5.2) protonates in acidic conditions.

-

Fix: Ensure the aqueous phase is buffered to pH 7.5 . Do not use pure water/acidic cysteine solutions without neutralization.

Q4: Can I use TMT (Trimercaptotriazine)?

A: Yes, TMT is excellent for high-Pd loads. However, TMT-Pd complexes can form fine precipitates that clog filters.

-

Fix: If using TMT, add Celite directly to the reaction mixture before filtration to prevent clogging.

Visualizing the Chelation Challenge

The diagram below illustrates why standard washing fails and how Thiol scavengers intervene.

Figure 2: Mechanistic competition between the product's pyridine nitrogen and the thiol scavenger for the palladium center.

References

-

International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency. Link

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

-

SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers User Guide. Link

-

Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

-

BenchChem Technical Support. (2025). Palladium Catalyst Removal from Aminopyridine Reaction Mixtures. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Amino-6-(pyridin-3-yl)benzonitrile Synthesis

Welcome to the technical support guide for the synthesis of 2-Amino-6-(pyridin-3-yl)benzonitrile. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during this synthesis, with a specific focus on the critical role of reaction temperature. The synthesis is typically achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] However, its success is highly dependent on carefully optimized reaction conditions.[4][5]

Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle

The synthesis of 2-Amino-6-(pyridin-3-yl)benzonitrile involves the palladium-catalyzed cross-coupling of an aminobenzonitrile derivative (e.g., 2-amino-6-bromobenzonitrile) with a pyridylboronic acid or ester.[1][2] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7] Temperature is a critical parameter that influences the rate and efficiency of each step.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aminobenzonitrile. This step can be promoted by electron-rich ligands and higher temperatures, especially for less reactive halides like chlorides.[5]

-

Transmetalation: The organic group from the pyridylboronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[2][8]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[1][5] This step is often accelerated by bulky ligands.[5]

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on how reaction temperature can be leveraged for optimization.

Question 1: My reaction shows low or no product yield. Where should I start troubleshooting?

Low yield is a common problem that can often be traced to suboptimal reaction conditions or reagent quality.[9]

Answer:

When faced with low or no product formation, systematically evaluate the following, paying close attention to temperature:

-

Sub-Optimal Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[9] If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), a cautious increase may improve the rate of oxidative addition and reductive elimination.[10] However, be aware that excessive heat can lead to catalyst decomposition.[9] A typical starting point for heteroaryl couplings is often in the 80-100 °C range.[10][11][12]

-

Catalyst and Ligand Issues:

-

Catalyst Inactivity: Ensure your palladium source [e.g., Pd(PPh₃)₄, Pd₂(dba)₃] and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[9] Phosphine ligands are susceptible to oxidation, which inhibits their ability to coordinate with the palladium center.[9]

-

Incorrect Ligand Choice: The electronic and steric properties of the ligand are crucial. For coupling with heteroaryl compounds, bulky, electron-rich phosphine ligands often give good results.[5]

-

-

Ineffective Degassing: Oxygen can deactivate the Pd(0) catalyst.[9] It is critical to thoroughly degas the solvent and reaction mixture before heating. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[9]

-

Base and Solvent Purity: Ensure solvents are anhydrous (if the protocol requires it) and that the base (e.g., K₂CO₃, K₃PO₄) is of high purity and suitable for the reaction. The base is essential for activating the boronic acid for transmetalation.[2][13]